Cyclopropane Ring Imposes a Distinct Lipophilicity Ceiling Relative to Straight‑Chain and Alicyclic Analogs
The cyclopropanecarboxamide derivative exhibits an intermediate computed logP (XLogP3 = 2.6) that is higher than the acetyl analog but lower than the butyryl and cyclohexyl analogs, placing it in a narrow lipophilicity window that often correlates with balanced permeability and solubility for cell‑based assays [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Acetamide analog (CID 16930189) XLogP3 = 2.1; Butyramide analog (C20H24N2O3S) published contributor data: MW 372.5, XLogP3 ≈ 2.9 (estimated); Cyclohexanecarboxamide analog (C23H28N2O3S, MW 412.5) XLogP3 ≈ 3.5 (estimated) |
| Quantified Difference | +0.5 log unit above acetyl; –0.3 log unit below butyryl; –0.9 log unit below cyclohexyl |
| Conditions | XLogP3 computed by PubChem 3.0; structures verified via InChIKey |
Why This Matters
Lipophilicity differences of 0.5–1.0 log units can alter cell permeability and non‑specific protein binding, directly influencing apparent potency in cell‑based cytotoxicity screens.
- [1] PubChem Compound Summary CID 16930149, N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary CID 16930189, N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide. National Center for Biotechnology Information (2026). View Source
